5-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide
Description
This compound belongs to the quinazolinone-pentanamide class, characterized by a tetrahydroquinazolinone core substituted with a carbamoyl methyl group and a 3,4-dimethoxyphenyl moiety. Quinazolinone derivatives are widely explored in medicinal chemistry for their affinity toward enzymes and receptors, including kinase and G-protein-coupled targets .
Properties
IUPAC Name |
5-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-17(2)27-23(31)11-7-8-14-29-25(33)19-9-5-6-10-20(19)30(26(29)34)16-24(32)28-18-12-13-21(35-3)22(15-18)36-4/h5-6,9-10,12-13,15,17H,7-8,11,14,16H2,1-4H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGIGVINIGXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a tetrahydroquinazoline core substituted with a dimethoxyphenyl group and an isopropyl pentanamide moiety. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines. A study focusing on quinazoline derivatives reported IC50 values ranging from 0.5 to 10 µM against breast cancer cells, suggesting that our compound may possess comparable efficacy in inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been investigated. Compounds similar to the one have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Some studies have shown that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines. This effect is likely mediated through the inhibition of NF-kB signaling pathways and reduction of nitric oxide production in macrophages .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Certain quinazoline derivatives can modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells.
Case Studies
- In vitro Studies : A recent in vitro study evaluated the cytotoxicity of similar quinazoline derivatives against human cancer cell lines (MCF-7 and HeLa). The results indicated significant cytotoxicity with IC50 values below 10 µM for several compounds .
- In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor size and improved survival rates compared to control groups, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Critical Analysis of Comparison Methodologies
- Molecular Networking () : Clusters compounds via MS/MS fragmentation cosine scores, linking structural analogs like thiadiazoles and quinazolines .
- Hierarchical Clustering () : Bioactivity profiles correlate with structural similarity, though exceptions exist due to scaffold-hopping effects .
- Machine Learning () : Tanimoto and Dice indices predict bioactivity, but 3D conformational differences may limit accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
